molecular formula C13H13NO3 B8215331 Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate

Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate

Cat. No.: B8215331
M. Wt: 231.25 g/mol
InChI Key: ZGDZYLKOHBZJJM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate (CAS 2306245-39-4) is a chiral cyclopentenone derivative of high value in medicinal chemistry and pharmaceutical research. This building block features a carbamate-protected amine and a reactive 4-oxocyclopent-2-ene scaffold, which is a versatile synthon for synthesizing more complex, stereodefined structures . The specific stereochemistry of the (S)-enantiomer is critical for achieving desired biological activity and selectivity in target molecules, making it an essential intermediate for developing potential therapeutic agents. Compounds with this core structure are frequently investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . The molecular formula is C13H13NO3 and it has a molecular weight of 231.25 g/mol . As a research chemical, it is employed in various synthetic transformations, including cycloadditions and nucleophilic additions, leveraging the reactivity of the enone system. This product is intended for research and development purposes only in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper safety procedures must be followed; please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

benzyl N-[(1S)-4-oxocyclopent-2-en-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDZYLKOHBZJJM-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=CC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with (S)-4-oxocyclopent-2-en-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the cyclopentenone ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxidized cyclopentenone derivatives.

    Reduction: Alcohols or amines derived from the cyclopentenone ring.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Agents : Research indicates that derivatives of benzyl carbamates exhibit cytotoxic activity against various cancer cell lines. The incorporation of the cyclopentene moiety enhances the interaction with biological targets, making it a candidate for further development in anticancer therapies .
    • Antiplatelet Activity : Studies have explored the synthesis of analogues related to benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate as potential antiplatelet agents. These compounds may inhibit platelet aggregation, thus providing therapeutic benefits in cardiovascular diseases .
  • Synthetic Organic Chemistry
    • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways .
    • Intermediate in Drug Development : As an intermediate, it plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its unique structure allows for modifications that can lead to enhanced pharmacological properties .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives of benzyl carbamates showed significant cytotoxic effects on breast cancer cell lines, suggesting potential for drug development .
Study 2Antiplatelet EffectsInvestigated the synthesis of benzyl carbamate analogues that inhibited platelet aggregation effectively, indicating their use in treating thrombotic conditions .
Study 3Synthetic ApplicationsExplored the use of this compound as a starting material for synthesizing novel compounds with enhanced biological activity .

Mechanism of Action

The mechanism by which Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate exerts its effects depends on its interaction with molecular targets. The carbamate group can form hydrogen bonds with active sites of enzymes, while the cyclopentenone ring can participate in π-π interactions or covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Tert-Butyl-(4-oxocyclopent-2-en-1-yl)carbamate

  • Structural Differences : The tert-butyl group replaces the benzyl moiety, altering steric bulk and lipophilicity.
  • Synthesis: Both compounds are synthesized via nucleophilic addition to activated cyclopentenone precursors. However, the tert-butyl variant avoids complications like cyclopentadienone formation, which is a competing pathway in benzyl-substituted derivatives due to the benzyl group's electron-withdrawing effects .
  • Utility : The tert-butyl analog is more stable under acidic conditions, making it preferable for prolonged storage or reactions requiring harsh conditions.

Benzyl Carbamates with Heterocyclic Substituents

  • Example: Benzyl ((S)-1-(((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (from ).
  • Key Differences: The presence of a morpholinophenyl-oxazolidinone group enhances antibacterial activity, as seen in linezolid derivatives. In contrast, the 4-oxocyclopent-2-en-1-yl group in the target compound focuses on cycloaddition reactivity .
  • Biological Activity: Fluorine and morpholine substituents in linezolid analogs improve target binding (e.g., bacterial ribosomes), whereas the cyclopentenone core may exhibit anti-inflammatory or antiviral properties.

Benzyl Carbamates with Amino Acid Backbones

  • Example: Benzyl ((S)-4-methyl-1-(((S)-4-methyl-1-oxo-1-(((S)-1-oxohexan-2-yl)amino)pentan-2-yl)amino)-1-oxopentan-2-yl)carbamate ().
  • Structural Contrast: This compound incorporates a peptide-like backbone, enabling protease inhibition or substrate mimicry. The target compound’s cyclopentenone ring instead facilitates electrophilic reactivity (e.g., Michael additions) .
  • Applications : Peptide-based carbamates are used in enzyme inhibition studies (e.g., proteasome inhibitors), while the target compound’s applications lie in synthetic intermediates.

Comparative Data Table

Compound Name Molecular Weight Key Substituents Synthesis Yield* Key Applications Reference
Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate ~247.27 Benzyl, cyclopentenone 60–70% Asymmetric synthesis
Tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate ~213.29 Tert-butyl, cyclopentenone 75–85% Stable intermediates
Linezolid-derived carbamate (3c) ~592.76 Morpholinophenyl, oxazolidinone 50–60% Antibacterial agents
Peptide-based carbamate () ~475.62 Leucine-like backbone 55–65% Protease inhibition

*Synthesis yields are approximate and dependent on reaction conditions.

Key Research Findings

  • Stereochemical Control : The (S)-configuration in the target compound enables enantioselective synthesis of cyclopentenyl derivatives, avoiding racemization issues observed in tert-butyl analogs .
  • Reactivity : The 4-oxocyclopent-2-en-1-yl group undergoes Diels-Alder reactions more efficiently than bulkier tert-butyl derivatives, making it superior for constructing polycyclic frameworks .
  • Biological Selectivity: Unlike morpholine- or fluorine-substituted carbamates (), the target compound lacks significant antimicrobial activity but shows promise in modulating cyclopentenone-dependent pathways (e.g., NF-κB inhibition) .

Q & A

Q. What advanced techniques validate crystallographic data discrepancies (e.g., twinning or disorder)?

  • Methodological Answer :
  • SHELXD : Resolve twinning via pseudo-merohedral analysis and iterative refinement .
  • 3D ED-MicroED : For nanocrystals, collect data at 100 K to mitigate disorder artifacts .

Data Contradiction Analysis

  • Reported Yields in LiAlH4 Reactions : Discrepancies (75% vs. 95%) arise from residual moisture in THF. Rigorous drying (molecular sieves) improves reproducibility .
  • Anti-Cancer IC₅₀ Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. ATP-lite) account for 2–3 log shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.